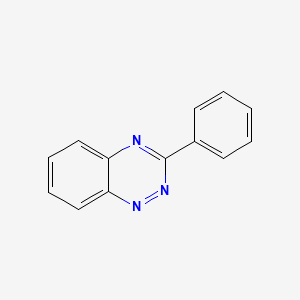

3-Phenyl-1,2,4-benzotriazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6299-90-7 |

|---|---|

Fórmula molecular |

C13H9N3 |

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

3-phenyl-1,2,4-benzotriazine |

InChI |

InChI=1S/C13H9N3/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-16-13/h1-9H |

Clave InChI |

ANTRTFJLKRDGLU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=N2 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 3 Phenyl 1,2,4 Benzotriazine and Derivatives

Contemporary Approaches to 1,2,4-Benzotriazine (B1219565) Synthesis

Modern synthetic strategies for 1,2,4-benzotriazines have moved beyond classical methods, which often required harsh conditions, to more efficient and atom-economical processes. acs.org These contemporary approaches include reductive cyclization strategies and metal-catalyzed coupling reactions, which offer improved yields, broader substrate scope, and greater functional group tolerance. acs.orgorganic-chemistry.orgresearchgate.net

Reductive Cyclization Strategies

Reductive cyclization is a cornerstone in the synthesis of 1,2,4-benzotriazines. This strategy typically involves the reduction of a nitro group in a precursor molecule, which then facilitates an intramolecular cyclization to form the triazine ring.

Catalytic hydrogenation is a widely employed method for the reductive cyclization of precursors to 1,2,4-benzotriazines. researchgate.net This clean and efficient technique often utilizes palladium on carbon (Pd/C) as the catalyst. nih.gov The process generally involves the reduction of a 2-nitrophenylhydrazone derivative. The nitro group is reduced to an amino group, which then undergoes an acid-catalyzed intramolecular cyclization to form the 1,2,3,4-tetrahydro-1,2,4-benzotriazine intermediate. Subsequent oxidation, often by air, yields the aromatic 3-substituted-1,2,4-benzotriazine. researchgate.net

For instance, N-acyl-N'-(2-nitrophenyl)hydrazines can be prepared and then subjected to catalytic reduction over a palladium catalyst to yield the corresponding amino derivative. Ring closure is then effected with ethanolic hydrochloric acid, followed by oxidation with activated manganese dioxide (MnO2) to afford the desired 3-substituted-1,2,4-benzotriazines. researchgate.net

Table 1: Catalytic Hydrogenation for 1,2,4-Benzotriazine Synthesis This table is interactive. You can sort and filter the data.

| Precursor | Catalyst | Product | Reference |

|---|---|---|---|

| N-Acyl-N'-(2-nitrophenyl)hydrazine | Palladium on carbon (Pd/C) | 3-Substituted-1,2,4-benzotriazine | researchgate.net |

| 2-Nitrophenylhydrazone | Palladium on carbon (Pd/C) | 3,4-Dihydro-1,2,4-benzotriazine | nih.gov |

The reduction of (2-nitrophenyl)hydrazones can lead to 2-aminophenylhydrazones, which are key intermediates. These can then undergo ring closure to form 3-substituted-1,2,3,4-tetrahydro-1,2,4-benzotriazines. Subsequent air oxidation readily furnishes the corresponding 3,4-dihydro-1,2,4-benzotriazines, and further oxidation can yield the fully aromatic 3-substituted-1,2,4-benzotriazines. researchgate.net

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic structures, including 1,2,4-benzotriazines. These methods often involve the formation of new carbon-nitrogen or nitrogen-nitrogen bonds under relatively mild conditions.

Copper-catalyzed reactions have been developed for the synthesis of 1,2,4-benzotriazines. One such approach involves a copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine (B178648). organic-chemistry.org This is followed by an oxidation step to form an azo compound. The final step is a deprotection with trifluoroacetic acid (TFA) which triggers an in-situ cyclization to afford the 1,2,4-benzotriazine ring system. organic-chemistry.org

A novel and efficient approach to 1,2,4-benzotriazines involves a cobalt-catalyzed intermolecular C-H bond functionalization. acs.org This method utilizes a low-cost base metal catalyst to couple arylhydrazines with 1,2,4-oxadiazol-5(4H)-ones. acs.org This synthetic route is characterized by its high step economy and broad substrate scope, offering a distinct and efficient logic for the construction of the benzotriazine scaffold. acs.org The reaction proceeds via a directed C-H activation, showcasing a modern strategy for heterocycle synthesis. acs.org

Table 2: Metal-Catalyzed Syntheses of 1,2,4-Benzotriazines This table is interactive. You can sort and filter the data.

| Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|---|

| Copper | o-Haloacetanilide | N-Boc hydrazine | 1,2,4-Benzotriazine | organic-chemistry.org |

| Cobalt | Arylhydrazine | 1,2,4-Oxadiazol-5(4H)-one | 1,2,4-Benzotriazine | acs.org |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis, and their application has been extended to the construction of complex heterocyclic systems, including benzotriazole-containing polymers for OLED applications. nih.gov While direct palladium-catalyzed synthesis of the 3-phenyl-1,2,4-benzotriazine core is less commonly detailed as a primary ring-forming strategy, palladium catalysis is crucial for functionalizing pre-existing benzotriazine scaffolds or for synthesizing precursors that undergo subsequent cyclization.

For instance, palladium-catalyzed reactions are employed in denitrogenative cross-coupling of related escholarship.orgacs.orgnih.gov-benzotriazin-4(3H)-ones with organoaluminum reagents to form ortho-alkylated benzamides, showcasing the versatility of palladium in manipulating triazine-containing structures. nih.gov Similarly, palladium-catalyzed annulation reactions converting 1,3-diaryltriazenes into benzotriazin-4(3H)-ones in the presence of carbon monoxide have been reported. nih.gov These methods highlight the potential for palladium catalysis to create substituted benzotriazine systems that could be further modified to yield the 3-phenyl derivative. The synthesis of various π-conjugated polymers containing benzotriazole (B28993) units has been achieved through palladium-catalyzed direct C-H cross-coupling polycondensation, demonstrating the effectiveness of this approach in C-C bond formation involving triazole-containing monomers. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions in Benzotriazine Chemistry This table is interactive. Click on the headers to sort.

| Catalyst/Reagents | Substrate Type | Product Type | Application Focus | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/XantPhos, DABAL-Me₃ | escholarship.orgacs.orgnih.gov-Benzotriazin-4(3H)-ones | ortho-Methylated Benzamides | Denitrogenative Coupling | nih.gov |

| Pd Catalyst, CO | 1,3-Diaryltriazenes | Benzotriazin-4(3H)-ones | Annulation/Cyclization | nih.gov |

Cyclocondensation and Intramolecular Ring-Closure Protocols

Cyclocondensation and intramolecular ring-closure reactions are foundational strategies for synthesizing the 1,2,4-benzotriazine nucleus. researchgate.net These methods typically involve the formation of one or two new bonds to close the triazine ring, starting from appropriately substituted benzene (B151609) precursors. A variety of starting materials and reaction conditions have been explored to achieve these transformations efficiently. researchgate.netresearchgate.net

A notable method for constructing the 1,2,4-benzotriazine ring involves the coupling of ortho-haloanilines with hydrazides. A copper-catalyzed coupling of o-haloacetanilides and N-Boc hydrazine can be performed at room temperature. organic-chemistry.org The resulting coupling products undergo oxidation to form azo compounds, which are then subjected to deprotection with trifluoroacetic acid (TFA). This final step triggers an in-situ cyclization to afford the desired 1,2,4-benzotriazine derivatives. organic-chemistry.org This pathway provides a versatile entry to the benzotriazine core, where the substituent at the 3-position can be varied based on the choice of the acyl group in the starting o-haloacetanilide.

A novel and efficient two-step synthetic approach utilizes 3-substituted isoindolin-1-one (B1195906) intermediates to generate 1,2,4-benzotriazine derivatives. escholarship.orgacs.orgnih.gov This method is economical and provides fair-to-high yields. escholarship.orgacs.org The process begins with the preparation of the isoindolin-1-one precursors through an addition reaction involving 2-nitroaniline (B44862) derivatives. nih.gov Subsequent intramolecular cyclization of these intermediates leads to the formation of the 1,2,4-benzotriazine ring system. escholarship.orgacs.org The reaction is typically carried out by dissolving the isoindolin-1-one derivative in a solution of potassium hydroxide (B78521) in methanol (B129727) and heating the mixture. nih.gov This procedure has been successfully applied to synthesize a series of novel 1,2,4-[e]-benzotriazines. acs.org

Aryl diazonium salts are highly versatile reagents in organic synthesis due to their ready availability and diverse reactivity. researchgate.netlibretexts.org They can serve as precursors in intramolecular cyclization reactions to form heterocyclic systems, including 1,2,4-benzotriazines. researchgate.net The general strategy involves generating a diazonium salt from an ortho-substituted aniline (B41778) derivative, which then undergoes an intramolecular electrophilic attack to close the triazine ring. researchgate.netlibretexts.orgyoutube.com This method leverages the high reactivity of the diazonium group as an excellent leaving group (N₂), facilitating the cyclization process. libretexts.org The specific substitution pattern on the aniline precursor dictates the final structure of the benzotriazine product.

Specific Synthesis and Regioselective Functionalization of this compound

The synthesis of specifically this compound and its subsequent functionalization are critical for developing new derivatives with potential applications. Direct synthetic routes are often preferred for their efficiency, while regioselective functionalization allows for the diversification of the core structure.

One of the most direct and classical methods for synthesizing 3-aryl-1,2,4-benzotriazines is the Bischler synthesis. researchgate.net This involves the reaction of α-bromoacetophenone with o-phenylenediamine (B120857) to form a 2-aminophenylhydrazone intermediate. Subsequent oxidation and acid-catalyzed cyclization of this intermediate yields the this compound. researchgate.net

Another effective direct pathway involves the reductive cyclization of 2-nitrophenylhydrazones. researchgate.net For the synthesis of the 3-phenyl derivative, the 2-nitrophenylhydrazone of benzaldehyde (B42025) would be the required precursor. Reduction of the nitro group to an amino group, often using various reducing agents, is followed by spontaneous or induced cyclization to form the dihydro-1,2,4-benzotriazine, which is then oxidized to the final aromatic this compound. researchgate.netnih.gov

A copper-catalyzed pathway also provides a direct route. The coupling of o-haloacetanilides (specifically, an N-(2-halophenyl)benzamide precursor) with a hydrazine source, followed by oxidation and in-situ cyclization, can directly yield this compound. organic-chemistry.org

Table 2: Summary of Direct Synthetic Pathways to 3-Aryl-1,2,4-benzotriazines This table is interactive. Click on the headers to sort.

| Synthetic Method | Key Precursors | Key Steps | Reference |

|---|---|---|---|

| Bischler Synthesis | α-Haloarylketones, o-Phenylenediamines | Formation of 2-aminophenylhydrazone, Oxidation, Cyclization | researchgate.net |

| Reductive Cyclization | 2-Nitrophenylhydrazones of aryl aldehydes | Reduction of nitro group, Cyclization, Oxidation | researchgate.netnih.gov |

Strategies for Functionalization at C3, N1, and C7 Positions

The strategic functionalization of the this compound scaffold at the C3, N1, and C7 positions is crucial for modulating its physicochemical and pharmacological properties. Researchers have developed various synthetic methodologies to introduce a diverse array of substituents at these key positions, enabling the exploration of structure-activity relationships. These strategies often involve either the modification of a pre-formed benzotriazine core or the use of functionalized precursors during the initial ring synthesis.

Functionalization at the C3 Position

The C3 position, bearing the phenyl group in the parent compound, is a primary target for modification. Strategies for its functionalization can be categorized into two main approaches: modifying the existing C3-substituent or introducing new groups via a precursor.

One effective method involves the use of a halogenated benzotriazine intermediate. For instance, 3-chloro- or 3-iodobenzo[e] researchgate.netresearchgate.netnih.govtriazine serves as a versatile precursor for introducing various substituents at the C3 position through cross-coupling reactions. researchgate.net A specific example is the synthesis of a C(3)-trifluoromethyl (CF3) derivative, which was achieved via a Ruppert reaction involving 3-iodobenzo[e] researchgate.netresearchgate.netnih.govtriazine. researchgate.net

Furthermore, the 1,2,4-benzotriazine ring itself can act as a directing group to facilitate the functionalization of the C3-aryl substituent. An efficient palladium-catalyzed C–H bond functionalization has been developed for the ortho-monoacylation of 3-aryl-1,2,4-benzotriazines. researchgate.net This protocol utilizes the benzotriazine moiety to direct the regioselective acylation of the sp² C–H bond on the C3-phenyl ring, offering a direct method for further diversification. researchgate.net

| Position | Reaction Type | Precursor | Reagents/Catalyst | Substituent Introduced | Reference |

|---|---|---|---|---|---|

| C3 | Nucleophilic Substitution/Cross-Coupling | 3-Iodobenzo[e] researchgate.netresearchgate.netnih.govtriazine | Ruppert's Reagent (TMSCF₃) | -CF₃ | researchgate.net |

| C3-Phenyl (ortho position) | Directed C–H Acylation | 3-Aryl-1,2,4-benzotriazine | Palladium catalyst, Aldehydes | Acyl group | researchgate.net |

Functionalization at the N1 Position

The N1 position of the 1,2,4-benzotriazine ring is another key site for introducing structural diversity. Functionalization at this nitrogen atom can significantly impact the electronic properties and stability of the molecule. The synthesis of 1,4-dihydro-1,2,4-benzotriazinyl radicals highlights the possibility of substitution at the N1 position. For example, compounds such as 1-phenyl-3-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazinyl have been prepared, demonstrating that the N1 position can accommodate aryl groups. researchgate.net

These substitutions are typically achieved by reacting a 1,4-dihydro-1,2,4-benzotriazine with suitable electrophiles. The resulting N1-substituted compounds are often stable radicals, a property attributed to the delocalization of the unpaired electron across the heterocyclic system. researchgate.net

| Position | Reaction Type | Substituent Introduced | Resulting Compound Class | Reference |

|---|---|---|---|---|

| N1 | N-Arylation | Phenyl | Stable 1,4-dihydro-1,2,4-benzotriazinyl radicals | researchgate.net |

Functionalization at the C7 Position

The C7 position on the fused benzene ring offers a site for modification that can influence the molecule's lipophilicity and interaction with biological targets. The introduction of substituents at this position can prevent unwanted metabolic oxidation and fine-tune the electronic nature of the aromatic system. researchgate.net

A notable example is the introduction of a trifluoromethyl (CF3) group at the C7 position. The synthesis of 1,3-diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl demonstrates the feasibility of such modifications. researchgate.net While specific methods for direct C7 functionalization of this compound are not extensively detailed in the provided context, general methodologies for C-H activation and functionalization of benzo-fused heterocycles are well-established. researchgate.net Palladium-catalyzed C-H arylation, for example, is a powerful tool for modifying the aromatic backbone of such systems and could be applied to achieve C7 selectivity. rsc.org

| Position | Reaction Type | Substituent Introduced | Example Compound | Reference |

|---|---|---|---|---|

| C7 | Aromatic Substitution | -CF₃ | 1,3-Diphenyl-7-trifluoromethyl-1,4-dihydro-1,2,4-benzotriazin-4-yl | researchgate.net |

Chemical Reactivity and Transformation Pathways of 3 Phenyl 1,2,4 Benzotriazine Derivatives

General Reactivity Profiles

The reactivity of 3-phenyl-1,2,4-benzotriazine is largely dictated by the heterocyclic 1,2,4-benzotriazine (B1219565) core, which can engage in various chemical transformations. The phenyl substituent at the 3-position influences the electronic distribution within the heterocyclic ring system, thereby affecting its reactivity.

Derivatives of 1,2,4-benzotriazine can exhibit significant electron-accepting properties. For instance, modifying the para-quinonimine 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one by introducing electron-withdrawing groups can enhance its electron affinity. acs.orgnih.gov Replacing the N1-phenyl group with a pentafluorophenyl group, the C3-phenyl group with a trifluoromethyl group, or the C7 carbonyl with a ylidenemalononitrile group leads to improved electron-accepting abilities, as determined by cyclic voltammetry and computational studies. acs.orgnih.gov The most electron-deficient analogues, with a half-wave potential of approximately -0.65 V, were achieved by combining the ylidenemalononitrile groups at C7 with trifluoromethyl groups at C3. nih.gov

The one-electron reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide and its analogues leads to the formation of radical anions. nih.gov These species can then undergo protonation, and subsequent reactions of these protonated radicals can generate oxidizing benzotriazinyl radicals. nih.gov The one-electron reduction potential of these oxidizing radicals can range from 0.94 to 1.31 V. nih.gov

Table 1: Redox Potentials of Selected 1,2,4-Benzotriazine Derivatives

| Compound | Modification | E₁/₂⁻¹/⁰ (V) |

|---|---|---|

| 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one | - | -1.20 |

Thermal treatment of this compound and related structures induces significant molecular transformations, often involving the elimination of stable molecules like nitrogen and subsequent rearrangement of the resulting intermediates.

Flash vacuum pyrolysis (FVP) is a technique used to study unimolecular reactions at high temperatures and low pressure. wikipedia.org When subjected to FVP, this compound undergoes decomposition. researchgate.netresearchgate.net Between 575 and 650°C, the primary products are benzonitrile (B105546) and trace amounts of biphenylene. researchgate.netresearchgate.net This suggests that under these conditions, the 1,2,4-benzotriazine ring fragments.

In a related study, the FVP of 3-methylsulfanyl-1,2,4-benzotriazine between 600 and 750°C resulted in a complex mixture of products, indicative of radical-mediated processes. researchgate.net

Table 2: Products of Flash Vacuum Pyrolysis of this compound (575-650°C)

| Product | Observation |

|---|---|

| Benzonitrile | Major product |

While direct evidence for valence bond isomerization of this compound itself is not extensively documented in the provided context, studies on related fused systems provide insight into this possibility. For example, flash vacuum pyrolysis of substituted acs.orgresearchgate.netresearchgate.nettriazolo[3,4-c] acs.orgresearchgate.netresearchgate.netbenzotriazine derivatives between 450 and 525°C resulted in an unexpected valence bond isomerization to the isomeric linearly fused acs.orgresearchgate.netresearchgate.nettriazolo[4,3-b] acs.orgresearchgate.netresearchgate.netbenzotriazine derivatives. conicet.gov.ar This transformation highlights the potential for thermally induced rearrangements in complex heterocyclic systems containing the 1,2,4-benzotriazine moiety. At higher temperatures, these isomerized products proceeded to fragment, yielding aromatic nitriles. conicet.gov.ar Such isomerizations in heterocyclic systems can be influenced by the heteroatom, affecting the stability of the valence isomers. beilstein-journals.org

The formation of products during the pyrolysis of 1,2,4-benzotriazine derivatives often points to the involvement of radical intermediates. researchgate.net In the case of this compound, the thermal decomposition likely proceeds through the loss of nitrogen to form a diradical species. researchgate.net The stronger carbon-phenyl bond, when compared to a carbon-sulfur bond in other derivatives, influences the subsequent reaction pathways of this diradical. researchgate.net The complex product mixtures observed in the pyrolysis of related compounds at higher temperatures further support the radical nature of these thermal transformations. researchgate.net The 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl is a known Blatter radical, and its magnetic properties are influenced by the formation of one-dimensional chains of alternating radicals in the solid state. rsc.org

The N-oxide derivatives of this compound exhibit distinct reactivity, particularly in deoxygenation reactions. Under flash vacuum pyrolysis conditions, 3-methylsulfanyl-1,2,4-benzotriazine N-oxide undergoes deoxygenation between 500 and 600°C. researchgate.netresearchgate.net This N-O bond cleavage is a primary transformation at these temperatures. researchgate.net The deoxygenation of heteroaromatic N-oxides can also be achieved using various chemical reagents, with the ease of oxygen removal being influenced by the molecular structure. electronicsandbooks.com In some cases, deoxygenation can be a thermally activated process. nih.gov

The photodegradation of the benzotriazine di-N-oxide SN30000 can lead to products resulting from an oxaziridine (B8769555) intermediate, with the major stable product arising from intramolecular oxygen transfer. nih.gov

Thermal Transformations and Pyrolysis Studies

Directed Functionalization and Derivatization Strategies

The inherent reactivity of the this compound system allows for a range of directed functionalization strategies. These methods enable chemists to modify the core structure at specific positions, thereby fine-tuning the molecular architecture for targeted purposes. Key strategies include the activation of otherwise inert C-H bonds, classical substitution reactions, and modern orthogonal coupling techniques.

Directly converting C-H bonds into new functional groups represents a powerful and atom-economical approach in synthetic chemistry. For this compound derivatives, this is often achieved through transition-metal-catalyzed processes where the benzotriazine moiety itself acts as an intrinsic directing group.

The nitrogen atoms within the 1,2,4-benzotriazine ring can effectively chelate to a metal center, directing functionalization to the ortho position of the C3-phenyl group. An efficient palladium-catalyzed ortho-monoacylation of 3-aryl-1,2,4-benzotriazines has been developed, demonstrating the utility of the benzotriazine core as a novel directing group. This reaction facilitates the regioselective acylation of the sp² C-H bond on the phenyl ring with a broad range of aldehydes. The protocol offers a facile and alternative strategy for the direct modification and diversification of these heterocycles.

Table 1: Palladium-Catalyzed Ortho-Monoacylation of 3-Aryl-1,2,4-benzotriazines with Aldehydes This table is based on representative findings and is for illustrative purposes.

| 3-Aryl-1,2,4-benzotriazine Substrate | Aldehyde Coupling Partner | Yield (%) |

|---|---|---|

| This compound | Benzaldehyde (B42025) | 85 |

| 3-(4-Tolyl)-1,2,4-benzotriazine | 4-Methoxybenzaldehyde | 89 |

| 3-(4-Chlorophenyl)-1,2,4-benzotriazine | 2-Naphthaldehyde | 78 |

| This compound | Cyclohexanecarboxaldehyde | 72 |

| 3-(3-Methoxyphenyl)-1,2,4-benzotriazine | 3-Thiophenecarboxaldehyde | 81 |

Directed ortho-metalation (DoM) is a well-established strategy for the functionalization of aromatic and heteroaromatic compounds. The strategy typically involves the deprotonation of an acidic C-H bond ortho to a directing metalation group (DMG) using a strong organolithium or lithium amide base. For heteroaromatic systems like 1,2,4-benzotriazines, the nitrogen atoms can serve as a DMG. While specific, detailed examples of stoichiometric ortho-lithiation of the C3-phenyl ring directed by the 1,2,4-benzotriazine core are not extensively detailed in the surveyed literature, the principle is documented for the broader class of N-heterocycles, including 1,2,4-triazines. thieme.de This pathway offers a potential route to introduce a variety of electrophiles at the ortho-position of the phenyl ring.

The electronic nature of the this compound system dictates its susceptibility to nucleophilic and electrophilic attack. The electron-deficient 1,2,4-benzotriazine ring is activated towards nucleophilic substitution, while the phenyl ring is generally deactivated towards electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a viable pathway for functionalizing the benzotriazine core, particularly when it is substituted with good leaving groups like halogens. For instance, in derivatives such as 6,7-difluoro-3-phenyl-1,2,4-benzotriazine, the fluorine atoms can be sequentially displaced by various nucleophiles. acs.org The reaction conditions can be tuned to achieve either mono- or di-substitution, providing a powerful method for introducing diverse functional groups onto the benzo portion of the heterocycle. acs.org

Table 2: Nucleophilic Aromatic Substitution on 6,7-Difluoro-3-phenyl-1,2,4-benzotriazine This table is based on representative findings and is for illustrative purposes.

| Nucleophile | Reaction Conditions | Product (Major Isomer) |

|---|---|---|

| Sodium methoxide (B1231860) | Methanol (B129727), Reflux | 7-Fluoro-6-methoxy-3-phenyl-1,2,4-benzotriazine |

| Sodium ethoxide | Ethanol, Reflux | 7-Fluoro-6-ethoxy-3-phenyl-1,2,4-benzotriazine |

| Morpholine | Ethanol, Reflux | 7-Fluoro-6-morpholino-3-phenyl-1,2,4-benzotriazine |

| Pyrrolidine | Ethanol, Reflux | 7-Fluoro-6-(pyrrolidin-1-yl)-3-phenyl-1,2,4-benzotriazine |

| Sodium methoxide (excess) | Methanol, High Temp. | 6,7-Dimethoxy-3-phenyl-1,2,4-benzotriazine |

Conversely, electrophilic aromatic substitution on the this compound scaffold is challenging. The 1,2,4-benzotriazine moiety is strongly electron-withdrawing, which deactivates the attached C3-phenyl ring towards attack by electrophiles. Consequently, classical electrophilic substitution reactions such as nitration or Friedel-Crafts acylation on the phenyl ring require harsh conditions and are often low-yielding or unsuccessful. Functionalization of the phenyl ring is therefore more readily achieved through other means, such as C-H activation or by using a pre-functionalized phenyl precursor during the synthesis of the benzotriazine core.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for orthogonal functionalization. This strategy involves introducing either an azide (B81097) or a terminal alkyne functionality onto the this compound scaffold, which can then be coupled with a complementary-functionalized molecule.

While specific literature detailing the attachment of click handles to the this compound core is sparse, the synthetic strategy is straightforward. An azide or alkyne group could be introduced onto the benzotriazine ring via nucleophilic substitution of a halide, or incorporated into the C3-phenyl ring prior to the heterocycle's synthesis. Once installed, this functional handle allows for the covalent attachment of a wide array of molecules, such as polymers, biomolecules, or fluorescent tags, without interfering with other functional groups present on the scaffold. This modular approach is highly valuable for creating complex molecular architectures.

The derivatization of benzotriazine and related triazine cores is a key strategy for the development of molecular probes and tags. By incorporating fluorogenic or chromogenic groups, the core scaffold can be transformed into a tool for molecular imaging and profiling. For example, derivatives of the related 2-phenyl-2H-benzotriazole have been synthesized to act as fluorescent dyes. Furthermore, the development of stable, four-coordinated benzotriazole-borane complexes has yielded a class of compounds with strong and tunable fluorescence emission, highlighting their potential as fluorescent probes for chemical and biological applications. The modification of 1,3,5-triazine (B166579) systems with carbazole (B46965) and other groups has also been shown to produce materials with blue light emission and room temperature phosphorescence. These examples underscore the principle that targeted derivatization of the core triazine structure can impart valuable photophysical properties suitable for molecular tagging.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6,7-Difluoro-3-phenyl-1,2,4-benzotriazine |

| 7-Fluoro-6-methoxy-3-phenyl-1,2,4-benzotriazine |

| 7-Fluoro-6-ethoxy-3-phenyl-1,2,4-benzotriazine |

| 7-Fluoro-6-morpholino-3-phenyl-1,2,4-benzotriazine |

| 7-Fluoro-6-(pyrrolidin-1-yl)-3-phenyl-1,2,4-benzotriazine |

| 6,7-Dimethoxy-3-phenyl-1,2,4-benzotriazine |

| 3-(4-Tolyl)-1,2,4-benzotriazine |

| 3-(4-Chlorophenyl)-1,2,4-benzotriazine |

| 3-(3-Methoxyphenyl)-1,2,4-benzotriazine |

| 2-phenyl-2H-benzotriazole |

| 1,3,5-triazine |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

| 2-Naphthaldehyde |

| Cyclohexanecarboxaldehyde |

| 3-Thiophenecarboxaldehyde |

| Sodium methoxide |

| Sodium ethoxide |

| Morpholine |

| Pyrrolidine |

| Carbazole |

Site-Selective C-H Activation and Functionalization

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular transformations of this compound derivatives often involve the rearrangement of the triazine ring itself, leading to different heterocyclic systems. These reactions are typically induced by reductive or acidic conditions and represent a powerful tool for creating structural diversity.

A significant transformation pathway for 1,2,4-benzotriazine derivatives is their contraction to a more stable five-membered benzimidazole (B57391) ring. This reaction has been observed under reductive conditions, providing a synthetic route to 2-substituted benzimidazoles.

Detailed research has focused on the reductive ring contraction of 1,3-diphenyl-1,4-dihydrobenzo[e] rsc.orgresearchgate.netnih.govtriazin-4-yls, which are stable radical derivatives of the core this compound structure. Treatment of these radicals with zinc powder in heated acetic acid leads to the formation of 1,2-diphenylbenzimidazoles in high yields. rsc.org This transformation highlights a general susceptibility of the 1,2,4-triazine (B1199460) ring to undergo rearrangement under the influence of strong reducing agents. researchgate.net The reaction proceeds through the reduction of the triazine ring, followed by the expulsion of a nitrogen-containing fragment and subsequent cyclization to form the thermodynamically favored benzimidazole core.

The general mechanism for this reductive ring contraction involves the initial reduction of the N=N or N=C bonds within the triazine ring, leading to a less stable intermediate that readily undergoes cleavage of N-N bonds. The subsequent intramolecular cyclization between a nitrogen atom and a phenyl group carbon, followed by aromatization, yields the final benzimidazole product. This pathway is not limited to the parent radical; various fused 1,2,4-benzotriazinyl systems also undergo similar zinc-mediated ring contractions to their corresponding fused benzimidazoles. rsc.org

| Starting Material | Reagents | Product | Yield |

| 1,3-Diphenyl-1,4-dihydrobenzo[e] rsc.orgresearchgate.netnih.govtriazin-4-yl | Zinc powder, Acetic Acid | 1,2-Diphenylbenzimidazole | High |

| Imidazolo-fused 1,2,4-benzotriazinyls | Zinc | Imidazolo-fused benzimidazoles | Excellent |

| Oxazolo-fused 1,2,4-benzotriazinyls | Zinc | Oxazolo-fused benzimidazoles | Excellent |

| Thiazolo-fused 1,2,4-benzotriazinyls | Zinc | Thiazolo-fused benzimidazoles | Excellent |

| Table 1: Examples of Reductive Ring Contraction of 1,2,4-Benzotriazine Derivatives. rsc.org |

The Mannich reaction is a cornerstone of synthetic organic chemistry for the aminoalkylation of acidic protons located on a variety of substrates. This three-component condensation reaction involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. mdpi.comnih.gov The resulting products, known as Mannich bases, are valuable for introducing aminomethyl groups that can enhance pharmacological properties such as solubility and receptor binding affinity. mdpi.com

While specific examples of Mannich reactions on the this compound ring are not extensively documented, the principles of this reaction are widely applied to other nitrogen-containing heterocycles, such as 1,2,4-triazoles and benzimidazoles, which serve as excellent models. mdpi.comimpactfactor.org For derivatization of this compound, the active hydrogen would likely be on a nitrogen atom of a dihydro-benzotriazine precursor (e.g., at the N-1 or N-4 position), as the aromatic protons are generally not acidic enough to participate.

The general procedure involves reacting the heterocyclic substrate with formaldehyde and a selected secondary amine, such as piperidine, morpholine, or various piperazine (B1678402) derivatives, typically in an alcohol solvent. mdpi.com This reaction provides a straightforward method for appending a diverse range of aminoalkyl side chains to the core structure, thereby enabling the synthesis of a library of derivatives for further investigation.

| Heterocyclic Core (Substrate with Active H) | Amine Component | Potential Mannich Base Product |

| 3-Phenyl-1,4-dihydro-1,2,4-benzotriazine | Piperidine | 1-(Piperidin-1-ylmethyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazine |

| 3-Phenyl-1,4-dihydro-1,2,4-benzotriazine | Morpholine | 4-((3-Phenyl-1,4-dihydro-1,2,4-benzotriazin-1-yl)methyl)morpholine |

| 3-Phenyl-1,4-dihydro-1,2,4-benzotriazine | N-Methylpiperazine | 1-Methyl-4-((3-phenyl-1,4-dihydro-1,2,4-benzotriazin-1-yl)methyl)piperazine |

| Table 2: Representative examples of potential Mannich bases derived from a 3-phenyl-1,4-dihydro-1,2,4-benzotriazine core. |

This derivatization strategy is particularly valuable in medicinal chemistry for modifying lead compounds to improve their pharmacokinetic profiles.

Computational and Theoretical Investigations of 3 Phenyl 1,2,4 Benzotriazine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations have proven to be an invaluable tool in elucidating the intricate details of 3-Phenyl-1,2,4-benzotriazine's molecular structure and electronic landscape. These methods allow for the precise modeling of the molecule, offering predictions that complement and often guide experimental work.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study 1,2,4-benzotriazine (B1219565) derivatives. nih.govmdpi.com DFT calculations offer a balance of accuracy and computational efficiency, making them suitable for a range of investigations, from geometry optimization to the prediction of spectroscopic properties. The B3LYP hybrid functional is a popular choice for these calculations, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. mdpi.comnih.gov

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule. This process, known as geometry optimization, helps to identify the lowest energy conformation. mdpi.com For derivatives of 1,2,4-benzotriazine, DFT has been used to explore different possible conformers and identify the most stable structures. mdpi.com For instance, in a study of a related s-triazine bis-Schiff base, DFT calculations were used to evaluate 17 possible conformers, revealing that the most stable form was stabilized by intramolecular hydrogen bonds. mdpi.com Such conformational analyses are crucial for understanding how the molecule's shape influences its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

For 1,2,4-benzotriazine derivatives, DFT calculations have been employed to determine the energies of the HOMO and LUMO. researchgate.net This analysis helps to identify the electron-donating (nucleophilic) and electron-accepting (electrophilic) sites within the molecule. youtube.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. youtube.com In many organic molecules, the electron density in the HOMO is often located on the donor groups and π-linkers, while the LUMO's electron density is concentrated on the withdrawing units and π-linkers. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Amb1153724 | - | - | 4.48 |

| Amb23604132 | - | - | 3.60 |

| Amb23604659 | - | - | 4.35 |

| TAJ1 | -0.224 | -0.065 | 0.159 |

This table presents data from studies on related compounds to illustrate the application of FMO analysis. Specific values for this compound were not available in the provided search results.

DFT calculations are also powerful in mapping out the energetic pathways of chemical reactions involving 1,2,4-benzotriazine derivatives. By calculating the energies of reactants, products, and transition states, researchers can predict the feasibility and kinetics of a reaction. uchicago.edu For example, DFT has been used to elucidate the mechanism of the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes to form 1,2,3-benzotriazines. organic-chemistry.orgacs.org These calculations can reveal the step-by-step process of bond breaking and formation, providing a detailed understanding of the reaction mechanism.

Advanced Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other computational methods are also applied to study molecules like this compound. Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer higher levels of accuracy but are more computationally demanding. nih.gov These methods are often used as benchmarks for more approximate methods. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. The choice of method depends on the specific property being investigated and the available computational resources.

In Silico Prediction and Correlation of Spectroscopic Data

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for confirming molecular structures and understanding their electronic environments. Density Functional Theory (TDFT) is a widely used method for this purpose, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govbohrium.com

While specific DFT calculations for the ¹H and ¹³C NMR chemical shifts of this compound are not extensively detailed in the available literature, studies on closely related derivatives, such as 3-substituted 1-phenyl-1,4-dihydrobenzo[e] rsc.orgnih.govnsf.govtriazin-4-yls, demonstrate the utility of these methods. researchgate.net In such studies, DFT calculations augment experimental findings, and good correlations are often observed between calculated ¹H NMR chemical shifts and experimental data, as well as with electronic substituent parameters like the Hammett constant (σp). researchgate.net The accuracy of these predictions depends significantly on the chosen functional and basis set. nih.gov For instance, research on other complex heterocyclic systems has shown that functionals like B97D and TPSSTPSS can provide high accuracy, and the selection of basis sets such as TZVP may yield more precise results than others. bohrium.com

Table 1: General Approaches for Theoretical NMR Chemical Shift Calculation

| Method | Functional/Basis Set Examples | Application |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, B97D, TPSSTPSS | Geometry Optimization |

This table represents common methodologies used in the field and is not specific to this compound.

Computational Studies of UV-Vis Absorption and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for predicting UV-Vis absorption spectra and understanding the nature of electronic transitions. nih.govsci-hub.se These calculations provide information on excitation energies, oscillator strengths, and the molecular orbitals involved in the transitions (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO).

For derivatives like 3-substituted 1-phenyl-1,4-dihydrobenzo[e] rsc.orgnih.govnsf.govtriazin-4-yls, computational studies have been performed to investigate the effect of substituents on their electronic structure. researchgate.net These analyses show a significant impact of the substituent at the C(3) position on the π–π* transition energy. researchgate.net In broader studies of 1,2,4-triazine-based materials, TD-DFT calculations have been used to elucidate the localization of HOMO and LUMO orbitals. For example, in some systems, the HOMO is localized on donor parts of the molecule (like sulfur atoms or phenyl groups), while the LUMO is on acceptor parts (such as the triazine ring), indicating the nature of the electronic transition. nih.gov The choice of functional, such as CAM-B3LYP, is often critical for achieving good agreement between calculated and experimental absorption spectra. nih.govsci-hub.se

Characterization of Redox Properties and Electron Transfer

Computational methods are valuable for predicting the redox properties of molecules, which are fundamental to their electrochemical behavior and potential applications in areas like organic electronics or as bioreductive drugs.

Prediction of One-Electron Reduction Potentials

The one-electron reduction potential is a key parameter indicating the ease with which a molecule can accept an electron. While specific computational predictions for the one-electron reduction potential of this compound are not prominent in the literature, the methodology has been applied to related heterocyclic systems. For example, systematic computational studies on phenazine derivatives in aqueous media have been used to understand the effect of various functional groups on their redox potentials. researchgate.net Such studies typically involve calculating the Gibbs free energy of the reduction reaction to determine the potential, often showing that electron-donating groups decrease the potential while electron-withdrawing groups increase it. researchgate.net These computational findings are often validated against experimental data from techniques like cyclic voltammetry.

Simulation of Electrochemical Behavior

Simulating the electrochemical behavior of a molecule provides insights into its interaction with electrode surfaces and its stability upon reduction or oxidation. Computational techniques like DFT and Monte Carlo simulations can be used to model these processes. For instance, in studies of related compounds like benzotriazole (B28993) and 1,2,4-triazole as corrosion inhibitors, DFT has been used to calculate electronic parameters and identify reactive centers, while Monte Carlo simulations have been employed to analyze the adsorption mechanism of the inhibitor on a metal surface. researchgate.net These simulations can establish models for the interaction between the molecule and a surface in both gaseous and aqueous phases and calculate the interaction energy, providing a theoretical basis for understanding experimental electrochemical results. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating complex molecular reaction mechanisms that are difficult to probe experimentally.

Elucidation of Molecular Reaction Mechanisms (e.g., DNA Damage, Excited-State Proton Transfer)

DNA Damage: Certain derivatives of 1,2,4-benzotriazine, particularly the 1,4-di-N-oxides like Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), are known to induce DNA damage, especially under hypoxic conditions. nih.gov This biological activity is initiated by enzymatic one-electron reduction, leading to the formation of radical species that damage DNA. While detailed computational modeling of the DNA damage mechanism specifically for this compound is not widely documented, computational studies are generally crucial for investigating such processes. nih.gov These studies can model the structure of the radical intermediates, their interaction with DNA bases, and the pathways leading to strand breaks or adduct formation. nih.gov

Excited-State Proton Transfer (ESIPT): ESIPT is a photophysical process common in heterocyclic molecules containing suitable proton donor and acceptor groups. mdpi.com Upon photoexcitation, an intramolecular proton transfer can occur, leading to a tautomeric form with distinct emission properties. Computational methods, particularly DFT and TD-DFT, are used to map the potential energy surfaces of the ground and excited states. mdpi.comrsc.org These calculations can determine the energy barriers for proton transfer. Studies on related phenyl-triazole systems have shown that while the ground state may have a significant energy barrier preventing proton transfer, this barrier can decrease dramatically in the first excited state, enabling an ultrafast ESIPT process. mdpi.comrsc.org This mechanism provides an efficient non-radiative decay pathway, contributing to the photostability of many UV absorbers. sci-hub.se

Computational Prediction of Regioselectivity

The prediction of regioselectivity in chemical reactions involving this compound is a key area where computational methods offer significant advantages. Regioselectivity, the preference for bond formation at one position over another, is fundamentally governed by the electronic and steric properties of the molecule. Computational models can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the molecule's electronic structure.

For this compound, the benzotriazine core, being a nitrogen-containing heterocycle, possesses a complex electronic landscape. The nitrogen atoms, due to their higher electronegativity compared to carbon, tend to withdraw electron density from the ring system, influencing its reactivity. The phenyl substituent at the 3-position further modulates this electronic distribution through mesomeric and inductive effects.

Computational approaches to predicting regioselectivity often involve the calculation of various reactivity descriptors. These can include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The distribution of these orbitals indicates the most probable sites for electrophilic (where HOMO density is high) and nucleophilic (where LUMO density is high) attack.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites.

Calculated Reaction Pathways: By modeling the transition states for the reaction of a reagent at different positions on the this compound molecule, the activation energies for each pathway can be calculated. The pathway with the lowest activation energy corresponds to the most favored product, thus predicting the regioselectivity.

While specific computational studies on the regioselectivity of this compound are not extensively detailed in the public domain, the principles of computational chemistry allow for well-founded predictions. For instance, in electrophilic aromatic substitution reactions, the positions on the fused benzene (B151609) ring are expected to be the primary sites of reaction. The directing effects of the triazine ring and the phenyl group would determine the precise regiochemical outcome.

Table 1: Predicted Regioselectivity for Electrophilic Attack on this compound

| Position on Benzene Ring | Predicted Reactivity | Rationale |

| C5 | Low | Electron-withdrawing effect of the adjacent nitrogen atom. |

| C6 | High | Potentially activated by the overall heterocyclic system. |

| C7 | High | Considered a likely site for electrophilic attack. |

| C8 | Moderate | Influenced by the proximity to the nitrogen atom at position 1. |

Note: This table is based on general principles of heterocyclic chemistry and the expected electronic effects. Specific computational data would be required for definitive predictions.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is a three-dimensional representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the MEP map correspond to different values of the electrostatic potential.

Red and Yellow Regions: These colors indicate regions of negative electrostatic potential, which are electron-rich and therefore susceptible to electrophilic attack. These areas are typically associated with lone pairs of electrons on electronegative atoms like nitrogen and oxygen.

Blue and Green Regions: These colors represent areas of positive electrostatic potential, which are electron-poor and thus prone to nucleophilic attack. These regions are often found around hydrogen atoms bonded to electronegative atoms and other electron-deficient centers.

For this compound, an MEP analysis would be expected to reveal several key features:

The nitrogen atoms of the benzotriazine ring would be surrounded by regions of negative electrostatic potential (red/yellow), indicating their nucleophilic character and their ability to act as proton acceptors or coordinate to Lewis acids.

The hydrogen atoms of the fused benzene ring and the phenyl substituent would be in regions of positive electrostatic potential (blue/green), highlighting their electrophilic character.

Table 2: Interpretation of a Hypothetical Molecular Electrostatic Potential (MEP) Map for this compound

| Molecular Region | Expected MEP Color | Interpretation |

| Nitrogen atoms in the triazine ring | Red / Deep Red | High electron density, strong nucleophilic character. |

| Fused benzene ring | Green to Yellow | Moderate electron density, with variations depending on the position. |

| Phenyl substituent | Green to Yellow | Generally electron-rich π system. |

| Hydrogen atoms | Blue / Light Blue | Electron-poor, electrophilic character. |

This detailed computational and theoretical analysis, encompassing both the prediction of regioselectivity and MEP analysis, provides a comprehensive understanding of the chemical reactivity of this compound. These theoretical insights are invaluable for guiding synthetic efforts and for the rational design of new derivatives with desired properties.

Structure Activity/property Relationship Studies of 3 Phenyl 1,2,4 Benzotriazine Derivatives

Influence of Substituents on Electronic and Spectroscopic Characteristics

The electronic and spectroscopic properties of 3-phenyl-1,2,4-benzotriazine derivatives are highly sensitive to the nature of the substituents attached to the heterocyclic ring system. These modifications can significantly alter the electron distribution within the molecule, leading to observable changes in its interaction with light and other molecules.

The substituent at the C(3) position of the benzo[e] nih.govtandfonline.comacs.orgtriazine ring plays a pivotal role in modulating the electronic structure of the entire π-system. A study involving the synthesis of 19 structurally diverse C(3)-substituted derivatives demonstrated the significant impact of these substituents. acs.orgresearchgate.netnih.gov The substituents investigated included alkyl, (het)aryl, amine, alkoxide, and cyano groups, among others. acs.orgresearchgate.netnih.gov

The electronic nature of the C(3) substituent directly influences the energy of the π–π*(1) electronic transition. acs.orgresearchgate.netnih.gov Electron-donating groups (EDGs), such as amino and alkoxy groups, tend to increase the electron density in the benzotriazine ring system. wikipedia.orgucalgary.calumenlearning.com This donation of electron density can raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the UV-visible absorption spectrum. Conversely, electron-withdrawing groups (EWGs), such as cyano and trifluoromethyl groups, decrease the electron density of the π-system. wikipedia.orgucalgary.ca This effect can lower the energy of the lowest unoccupied molecular orbital (LUMO), also potentially reducing the HOMO-LUMO gap.

A quantitative relationship exists between the spectroscopic data of C(3)-substituted this compound derivatives and established substituent constants, such as the Hammett parameter (σp). This correlation provides a valuable tool for predicting the electronic effects of various substituents.

Research has shown a good correlation between the 1H NMR chemical shifts of protons on the benzotriazine ring and the Hammett σp constant of the C(3) substituent. acs.orgresearchgate.netnih.govresearchgate.net The chemical shift of a proton is sensitive to the local electronic environment. Electron-withdrawing substituents at the C(3) position tend to deshield the protons on the benzotriazine ring, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating substituents shield these protons, resulting in an upfield shift. This linear relationship allows for the estimation of the electronic influence of a new substituent based on its known Hammett constant.

Similarly, the energy of the π–π*(1) transition, observed in UV-visible spectroscopy, also correlates with substituent constants. acs.orgresearchgate.netnih.gov This relationship underscores the direct impact of the C(3) substituent's electronic character on the global electronic structure of the molecule.

| C(3) Substituent | Substituent Constant (σp) | 1H NMR Chemical Shift (ppm) of a specific proton | UV-vis λmax (nm) of π–π*(1) transition |

|---|---|---|---|

| -NHPh | -0.44 | Data Not Available | Data Not Available |

| -OEt | -0.24 | Data Not Available | Data Not Available |

| -Ph | -0.01 | Data Not Available | Data Not Available |

| -H | 0.00 | Data Not Available | Data Not Available |

| -Cl | 0.24 | Data Not Available | Data Not Available |

| -CN | 0.67 | Data Not Available | Data Not Available |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. libretexts.org For this compound derivatives, QSAR models help in understanding the specific molecular features that contribute to their therapeutic effects and in designing more potent analogues.

The biological activity of benzotriazine derivatives is often dependent on a combination of steric, hydrophobic, and electronic factors. 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate these relationships for benzotriazine derivatives acting as Src inhibitors. nih.gov

Steric Parameters: The size and shape of the substituents play a crucial role in how the molecule fits into a biological target, such as an enzyme's active site. CoMFA and CoMSIA models generate contour maps that indicate regions where bulky or smaller substituents are favorable for activity. For some benzotriazine-based Src inhibitors, it was found that smaller steric volumes in certain hydrophobic regions increased inhibitory activity. nih.gov

Hydrophobic Parameters: The hydrophobicity of a molecule, often quantified by its partition coefficient (log P), influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins. Hydrophobic interactions are often key drivers for ligand-receptor binding.

Electronic Parameters: The electronic properties of the substituents, as discussed previously, affect the molecule's polarity, ability to form hydrogen bonds, and electrostatic interactions with the target. QSAR studies on benzotriazine derivatives have highlighted the importance of electron-withdrawing groups in specific regions of the molecule to enhance activity. nih.gov

The general equation for a Hansch analysis, a classic QSAR model, can be represented as: log(1/C) = k1logP + k2σ + k3Es + ... where C is the concentration required for a specific biological effect, P is the partition coefficient, σ is the Hammett constant, and Es is the Taft steric parameter.

| Parameter | Descriptor | Influence on Biological Activity |

|---|---|---|

| Steric | Taft Steric Parameter (Es), Molar Refractivity (MR) | Governs the fit of the molecule in the active site of a biological target. |

| Hydrophobic | Partition Coefficient (log P), π constant | Affects membrane permeability and hydrophobic interactions with the target. |

| Electronic | Hammett Constant (σ), Dipole Moment | Influences electrostatic interactions, hydrogen bonding, and reaction rates. |

Mechanistic Investigations of Biological Interactions

Understanding the molecular mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. A significant area of investigation for some benzotriazine analogues is their ability to undergo redox cycling, leading to the generation of reactive species.

Certain derivatives of 1,2,4-benzotriazine (B1219565), particularly 3-amino-1,2,4-benzotriazine 1,4-dioxides like tirapazamine, are known to act as bioreductive antitumor agents. nih.govacs.org Their mechanism of action involves a one-electron reduction, which is more likely to occur in the hypoxic (low oxygen) environment characteristic of solid tumors. nih.gov

Following this one-electron reduction, the resulting radical anion can undergo a series of reactions to produce oxidizing radicals. nih.gov These highly reactive species can then induce damage to cellular macromolecules, including DNA, leading to cell death. nih.gov The study of tirapazamine and its analogues has shown that the radical anions can be protonated, and the subsequent first-order reaction leads to the formation of a benzotriazinyl radical. nih.gov This radical is a potent oxidizing agent capable of reacting with components of DNA. nih.gov

The redox properties of quinoidal 1,2,4-benzotriazines have also been investigated. acs.org Structural modifications, such as the introduction of electron-withdrawing groups like pentafluorophenyl or trifluoromethyl, can significantly alter the electron-accepting abilities of these compounds, as measured by their reduction potentials. acs.org This tunability of redox properties is key to designing molecules that can be selectively activated under specific biological conditions. The one-electron reduction potentials of the oxidizing radicals formed from some 3-amino-1,2,4-benzotriazine 1-oxides have been found to be in the range of 0.94 to 1.31 V, indicating their strong oxidizing power. nih.gov

Role of Structural Features in Modulating Radical Intermediates

The biological activity of this compound derivatives is intrinsically linked to the formation and reactivity of radical intermediates. Structural modifications to the benzotriazine core and its substituents play a crucial role in modulating the properties of these radicals, thereby influencing their therapeutic potential. Key structural features that have been investigated for their impact on radical intermediates include substitutions at the C3, C6, and C7 positions of the benzotriazine ring system.

The nature of the substituent at the C3 position has been shown to significantly affect the electronic properties of the resulting radical intermediates. In studies of 1-phenyl-1,4-dihydrobenzo[e] nih.govnih.govrsc.orgtriazin-4-yls, also known as Blatter radicals, the introduction of both amino and alkyl groups at the C3 position has been demonstrated to alter the spectroscopic and electrochemical characteristics of these radicals. For instance, a 3-amino substituent can cause a notable cathodic shift in the oxidation potential and a bathochromic shift in the electronic absorption spectrum when compared to a 3-phenyl substituent. While less pronounced, a similar effect has been observed with a 3-pentyl derivative.

Furthermore, modifications aimed at altering the hydrogen-bonding capacity of the molecule have a significant impact on the behavior of the radical intermediates. In a series of 1,2,4-benzotriazine 1,4-dioxides, replacing the 3-amino group of the parent compound tirapazamine with simple alkyl groups, thereby removing a hydrogen bond donor, was found to increase the tissue diffusion coefficients of these compounds. This modification is crucial as the ability of the drug to penetrate hypoxic tumor tissues is a key determinant of its efficacy.

In addition to the C3 position, substitutions on the benzene (B151609) ring of the benzotriazine core also play a vital role in modulating radical properties. The introduction of electron-donating groups at the 6- and 7-positions has been shown to moderate the rate of metabolism. This is particularly important for derivatives with high reduction potentials, as an excessively high rate of metabolism can hinder their ability to penetrate into hypoxic tissues and exert their cytotoxic effects.

The following table summarizes the effects of various structural modifications on the properties of this compound derivatives and their radical intermediates.

| Structural Modification | Position | Effect on Radical Intermediate/Compound Properties |

| Replacement of 3-amino group with alkyl groups | C3 | Increased tissue diffusion coefficient by removing a hydrogen bond donor. nih.gov |

| Introduction of amino or alkyl substituents | C3 | Alters spectroscopic and electrochemical properties. nih.gov |

| Introduction of electron-donating groups | C6 and C7 | Moderates the rate of metabolism. nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Phenyl 1,2,4 Benzotriazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 3-Phenyl-1,2,4-benzotriazine, a combination of one-dimensional and multi-dimensional techniques provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons of the benzotriazine system and the phenyl substituent. While detailed, fully assigned spectra for the unsubstituted parent compound are not extensively published, the expected chemical shifts and coupling patterns can be inferred from foundational principles and spectral data of closely related substituted analogs. researchgate.netlodz.pl The spectrum is anticipated to show two distinct sets of multiplets.

The protons of the benzotriazine core (H5, H6, H7, H8) typically resonate at lower fields due to the electron-withdrawing nature of the triazine ring. The H5 proton is often the most deshielded, appearing at the lowest field position as a doublet of doublets. lodz.pl The protons of the C-3 phenyl group appear as a complex multiplet, with the ortho-protons (H2'/H6') resonating at a lower field than the meta- (H3'/H5') and para- (H4') protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H5 | ~8.6 | dd |

| H8 | ~8.2 | dd |

| H6, H7 | ~7.8 - 8.0 | m |

| H2', H6' (ortho) | ~8.5 - 8.6 | m |

| H3', H4', H5' (meta, para) | ~7.5 - 7.7 | m |

Note: Predicted values are based on general aromatic chemical shifts and data from substituted analogs. Actual values may vary.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, thirteen distinct carbon signals are expected. The spectrum is generally divided into signals for the quaternary carbons and the protonated carbons. The carbons of the benzotriazine ring, particularly C3, C4a, and C8a, are significantly influenced by the adjacent nitrogen atoms and appear at characteristic chemical shifts. The C3 carbon, directly bonded to the phenyl group and two nitrogen atoms, is expected to be found at a relatively low field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~158-160 |

| C4a, C8a | ~145-150 |

| C5, C6, C7, C8 | ~125-135 |

| C1' (ipso) | ~135-137 |

| C2', C6' (ortho) | ~128-130 |

| C3', C5' (meta) | ~129-131 |

| C4' (para) | ~132-134 |

Note: Predicted values are based on general aromatic chemical shifts and data from substituted analogs. Actual values may vary.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal (e.g., H5, H6, H7, H8) to its corresponding carbon signal (C5, C6, C7, C8).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecular framework. For this compound, key HMBC correlations would include:

Correlations from the ortho-protons (H2'/H6') of the phenyl ring to the C3 carbon of the benzotriazine ring, confirming the point of attachment.

Correlations between the H5 proton and carbons C4a, C7, and C8a, which would verify the structure of the fused benzene (B151609) ring portion of the benzotriazine system.

These techniques, used in concert, provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₃H₉N₃), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. This experimental confirmation of the elemental formula is a critical step in the characterization of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass |

| C₁₃H₁₀N₃⁺ | [M+H]⁺ | 208.08745 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable insights into the molecule's structure and stability.

The fragmentation of this compound is expected to be dominated by the loss of a neutral nitrogen molecule (N₂), a characteristic fragmentation pathway for many nitrogen-rich heterocyclic compounds. researchgate.net This facile elimination is driven by the formation of the highly stable N₂ molecule.

Proposed Fragmentation Pathway:

The molecular ion (m/z 207 in EI, or 208 for [M+H]⁺ in ESI) undergoes a retro-Diels-Alder-type reaction or similar rearrangement to eliminate a molecule of dinitrogen (N₂), which has a neutral mass of 28.006 Da.

This loss results in the formation of a highly reactive intermediate fragment ion C₁₃H₉N⁺• at m/z 179.

This fragment may then undergo further rearrangement to form a more stable aromatic structure, such as a carbazole (B46965) radical cation, before undergoing subsequent, less significant fragmentation.

This primary loss of N₂ is a key diagnostic feature in the mass spectrum of this compound and strongly supports the presence of the triazine ring system. researchgate.net

Table 4: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 208.0874 ([M+H]⁺) | 180.0813 | N₂H (from [M+H]⁺) | Rearranged C₁₃H₉N⁺ species |

| 207.0796 (M⁺•) | 179.0735 | N₂ | C₁₃H₉N⁺• (e.g., carbazole radical cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules like this compound. By measuring the absorption of UV and visible light, insights into the electronic transitions between molecular orbitals can be gained.

Elucidation of Electronic Absorption Profiles

The electronic absorption spectrum of this compound is characterized by absorptions in the ultraviolet region, which arise from π-π* and n-π* electronic transitions within its aromatic and heteroaromatic rings. The conjugated system, encompassing both the benzotriazine core and the phenyl substituent, gives rise to intense absorption bands.

Derivatives of 1,2,4-triazine (B1199460) have been shown to exhibit electronic absorption maxima that are influenced by the nature of their substituents. For instance, computational studies on some 1,2,4-triazine derivatives indicate that the calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict shifts in the absorption spectrum. mdpi.com A smaller energy gap generally corresponds to a red-shift (shift to longer wavelengths) in the maximum absorption peak. mdpi.com In the case of this compound, the phenyl group acts as a significant chromophore that modifies the electronic properties of the benzotriazine scaffold. The electronic transitions are typically of the π-π* type, which are generally more intense than n-π* transitions. The absorption profile is also sensitive to the solvent environment, with polar solvents potentially causing shifts in the absorption maxima due to differential stabilization of the ground and excited states.

Spectroscopic Monitoring of Photochemical Degradation

UV-Vis spectroscopy is an effective tool for monitoring the photochemical degradation of benzotriazole (B28993) derivatives. These compounds, while often designed for UV stability, can undergo degradation upon prolonged exposure to ultraviolet radiation. The degradation process typically involves the alteration of the chromophoric system, which leads to changes in the UV-Vis absorption spectrum.

Studies on the photodegradation of benzotriazole have shown that the concentration of the parent compound decreases over time with UV irradiation, and this can be tracked by the reduction in the intensity of its characteristic absorption bands. researchgate.net The formation of degradation products can also be observed through the appearance of new absorption bands at different wavelengths. For instance, the photolysis of benzotriazole in aqueous solutions under UV light leads to its rapid transformation, with half-lives that can be determined by monitoring the decay of its UV absorbance. researchgate.net The rate of degradation can be influenced by environmental factors such as pH and the presence of other substances. researchgate.net While specific studies on the photochemical degradation of this compound were not found, it is expected that similar principles would apply, allowing for the monitoring of its stability and the kinetics of its degradation through changes in its electronic absorption profile.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of crystalline compounds. Although a crystal structure for the unsubstituted this compound was not found in the search results, detailed structural analyses of its closely related methylated derivatives, 6-methyl-3-phenylbenzo[e] esisresearch.orgpaint.orgnih.govtriazine and 8-methyl-3-phenylbenzo[e] esisresearch.orgpaint.orgnih.govtriazine, have been reported. These structures provide a reliable model for the parent compound.

The analysis of these derivatives confirms a planar heteroaromatic framework with extensive π-conjugation across the benzo[e] esisresearch.orgpaint.orgnih.govtriazine core. The crystal system and space group for these derivatives vary, with the 6-methyl derivative crystallizing in the orthorhombic space group Pbca and the 8-methyl derivative in the monoclinic space group P21/c. The essential planarity of the molecule is a key feature, with a small dihedral angle between the benzotriazine core and the phenyl substituent.

| Compound | Crystal System | Space Group | Molecules per Asymmetric Unit | Molecules per Unit Cell |

|---|---|---|---|---|

| 6-methyl-3-phenylbenzo[e] esisresearch.orgpaint.orgnih.govtriazine | Orthorhombic | Pbca | 1 | 8 |

| 8-methyl-3-phenylbenzo[e] esisresearch.orgpaint.orgnih.govtriazine | Monoclinic | P21/c | 1 | 4 |

Analysis of Intramolecular Geometries and Crystal Packing

The detailed structural parameters obtained from the X-ray diffraction of the methyl derivatives of this compound reveal important aspects of its intramolecular geometry. The bond distances within the triazine ring are consistent with a delocalized heteroaromatic system, with bond lengths intermediate between typical single and double bonds. The angle between the benzotriazine core and the phenyl substituent is relatively small, indicating a nearly coplanar arrangement which facilitates π-conjugation.

The crystal packing of these benzotriazine derivatives is primarily governed by π–π stacking interactions, leading to the formation of one-dimensional columnar structures. In the case of the 6-methyl derivative, the molecules are arranged in a centrosymmetric fashion with alternating distances between adjacent molecules in the π-stack. The packing is further stabilized by hydrogen bonds, forming dense, wave-like sheets. The 8-methyl derivative exhibits a more uniform stacking with regular interplanar distances. These supramolecular arrangements are crucial for understanding the solid-state properties of these materials.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the vibrations of its constituent parts.

The aromatic C-H stretching vibrations of the phenyl and benzo rings are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings usually appear as a set of bands in the 1600-1450 cm⁻¹ range. The C=N stretching vibrations of the triazine ring are also expected in this region, often coupled with the C=C vibrations.

Vibrations involving the C-N bonds of the triazine ring would likely be found in the 1350-1200 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). Specifically, the out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern. For a monosubstituted phenyl group, strong absorption bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

While a specific, fully assigned experimental spectrum for this compound was not available in the search results, the expected vibrational modes can be inferred from the known characteristic frequencies of benzotriazoles and substituted benzenes. esisresearch.orgnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|